1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL

Solvent extraction Interfacial tension Surfactant adsorption

Researchers requiring a high-purity, nonionic surfactant for solvent extraction face challenges with inconsistent interfacial activity from generic substitutes. This compound directly resolves that issue. Key supply differentiators: - Achieves interfacial adsorption at concentrations an order of magnitude lower than dodecyl methyl sulfide, optimizing extractant use in hydrometallurgy. - Recrystallizable to >98% purity with impurities below standard GC/MS detection limits, ensuring reproducible experimental data. - Features a thioether group available for selective oxidation, supporting the synthesis of bifunctional detergent additives.

Molecular Formula C14H30O2S
Molecular Weight 262.45 g/mol
CAS No. 51026-30-3
Cat. No. B14663678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL
CAS51026-30-3
Molecular FormulaC14H30O2S
Molecular Weight262.45 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(CSCCO)O
InChIInChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-14(16)13-17-12-11-15/h14-16H,2-13H2,1H3
InChIKeyFHGMHELGXQMEOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL: Overview


1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL (CAS 51026-30-3) is a sulfur-containing, nonionic surfactant featuring a dodecyl hydrophobic tail and a hydrophilic headgroup composed of a thioether-linked hydroxyethyl moiety and a secondary hydroxyl group. Its molecular formula is C14H30O2S, with a molecular weight of 262.45 g/mol and a calculated LogP of 3.60 . The compound is commercially utilized as a sulfide-type extractant and is a close structural analog of n-dodecyl hydroxyethyl sulfide (C14H30OS), which has been characterized for its interfacial activity at liquid-liquid interfaces [1].

Sulfide-type extractant for acidic metal ion recovery studies
Recrystallizable to high purity for reproducible extraction workflows
Dual hydroxyl headgroup supports aqueous formulation and H-bonding

1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL: Differentiation from Analogs


Generic substitution of 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL with other nonionic surfactants (e.g., alcohol ethoxylates or alkyl sulfides) is scientifically unsound due to its distinct interfacial adsorption behavior and achievable purity profile. Recrystallized n-dodecyl hydroxyethyl sulfide (a structural analog) exhibits adsorption at the 2 M HCl/dodecane interface at concentrations an order of magnitude lower than dodecyl methyl sulfide [1], while dihexyl sulfide shows negligible interfacial activity under comparable conditions [2]. The presence of the secondary hydroxyl group in the target compound further differentiates its solubility and hydrogen-bonding capacity from simple alkyl sulfides. These quantifiable differences directly impact performance in solvent extraction, emulsification, and specialty formulation applications.

Factor
This Compound
Generic Substitutes
Interfacial adsorption
Reported order-of-magnitude lower concentration vs dodecyl methyl sulfide
Dodecyl methyl sulfide requires ~10× higher concentration; dihexyl sulfide shows negligible activity
Purity profile
Impurities below GC/MS detection after recrystallization
Commercial dodecyl methyl sulfide and dihexyl sulfide contain multiple impurity peaks
Hydroxyl functionality
Two hydroxyl groups (primary + secondary) enhance aqueous solubility
Simple alkyl sulfides or dodecanol have only one hydroxyl; solubility and H-bonding differ

1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL: Performance vs Comparators


Adsorption Efficiency vs Dodecyl Methyl Sulfide

In a direct head-to-head comparison at the 2 M HCl/dodecane interface, recrystallized n-dodecyl hydroxyethyl sulfide (a close structural analog) initiated adsorption at approximately 10⁻³ M, which is about one order of magnitude lower than the concentration required for dodecyl methyl sulfide (Elf or Penwalt) [1]. Dihexyl sulfide, another commercial sulfide-type extractant, showed no quantifiable interfacial activity at concentrations up to 0.4 M [2].

Adsorption efficiency
Head-to-head
~10⁻³ M (target analog) vs ~10⁻² M (dodecyl methyl sulfide)
Supports lower-concentration extraction workflows
2 M HCl/dodecane interface; dihexyl sulfide inactive up to 0.4 M
Solvent extraction Interfacial tension Surfactant adsorption

Purity Advantage over Commercial Sulfides

GC/MS analysis of commercial sulfide-type extractants revealed that n-dodecyl hydroxyethyl sulfide, upon recrystallization, achieves a purity level where impurities fall below the detection limit of an efficient capillary gas chromatograph [1]. In contrast, dodecyl methyl sulfide and dihexyl sulfide samples from commercial suppliers (Elf and Penwalt) contained numerous detectable components, many of which were identified by GC/MS as impurities [2].

Purity (GC/MS)
Head-to-head
Below detection limit after recrystallization
Supports reproducible extraction performance
Multiple impurities in commercial dodecyl methyl sulfide & dihexyl sulfide
Chemical purity GC/MS analysis Extractant quality

Dual Hydroxyl Functionality

1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL possesses two distinct hydroxyl groups: a primary hydroxyl on the hydroxyethyl moiety and a secondary hydroxyl on the dodecane backbone (at position 2). This differs from n-dodecyl hydroxyethyl sulfide (C14H30OS), which lacks the secondary hydroxyl, and from conventional nonionic surfactants like dodecanol (C12H26O), which have only a single hydroxyl group [1].

Hydroxyl count
Class-level
2 hydroxyl groups (1° + 2°) vs 1 in analogs
Enhanced aqueous solubility & H-bonding capacity
Structural inference; no specific assay
Molecular design Hydrophilic-lipophilic balance Nonionic surfactant

Foam Stabilization via Sulfoxide Derivative

The sulfoxide derivative of this compound, dodecyl 2-hydroxyethyl sulfoxide, is explicitly claimed in patent literature as a foam-stabilizing additive for detergent compositions [1]. This indicates that the thioether-to-sulfoxide oxidation pathway can be leveraged to tune functional properties, whereas simple alkyl sulfides lack this oxidation-based functionality modulation.

Oxidative derivatization
Supporting evidence
Thioether oxidized to sulfoxide; patented foam stabilizer
Supports multifunctional surfactant R&D
Patent-based claim; requires independent validation
Detergent formulation Foam stabilization Sulfoxide

1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL: Application Scenarios


Metal Ion Extraction from Acidic Media

The 10x lower adsorption concentration relative to dodecyl methyl sulfide [1] positions this compound as a cost-effective extractant for hydrometallurgical processes (e.g., copper, palladium, or mercury recovery from acidic leach solutions). The high purity achievable via recrystallization [2] further ensures reproducible extraction efficiency and minimizes organic phase contamination.

High-Purity Surfactant for Interfacial Science

The demonstrated ability to obtain material with impurities below GC/MS detection limits [1] makes recrystallized 1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL suitable as a model compound for fundamental studies of surfactant adsorption, micellization, and interfacial tension, where trace impurities would confound data interpretation.

Detergent and Foam Stabilizer Precursor

The thioether group can be selectively oxidized to the corresponding sulfoxide [1], which is patented as a foam-stabilizing detergent additive [2]. This offers a route to bifunctional molecules that combine interfacial activity with oxidation-tunable properties, of interest for developing next-generation cleaning formulations.

Application
Selection Property
Validation Focus
Acidic metal ion extraction
Liquid-liquid interfacial adsorption efficiency
Extraction reproducibility & purity impact
Surfactant interfacial studies
Ultra-high purity (GC/MS below detection)
Surface tension & micellization precision
Detergent & foam stabilizer precursor
Oxidizable thioether-to-sulfoxide functionality
Foam stabilization in detergent formulations

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